molecular formula C15H13F2NO B5607256 2-(2,4-difluorophenyl)-N-(4-methylphenyl)acetamide

2-(2,4-difluorophenyl)-N-(4-methylphenyl)acetamide

Cat. No.: B5607256
M. Wt: 261.27 g/mol
InChI Key: BUWUSFXHYKKFHN-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes both fluorinated and methylated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-(4-methylphenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(2,4-difluorophenyl)-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenyl)-N-(4-chlorophenyl)acetamide
  • 2-(2,4-difluorophenyl)-N-(4-methoxyphenyl)acetamide
  • 2-(2,4-difluorophenyl)-N-(4-nitrophenyl)acetamide

Uniqueness

2-(2,4-difluorophenyl)-N-(4-methylphenyl)acetamide is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its electronic properties and steric interactions.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-10-2-6-13(7-3-10)18-15(19)8-11-4-5-12(16)9-14(11)17/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWUSFXHYKKFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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